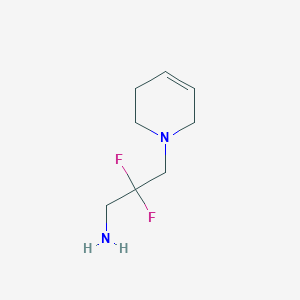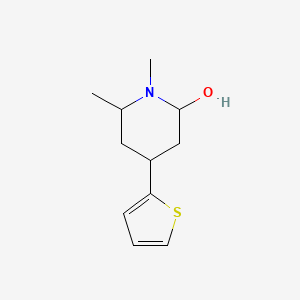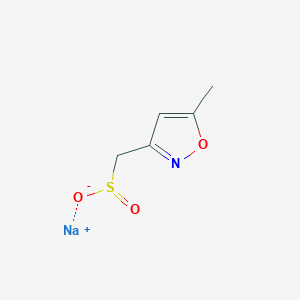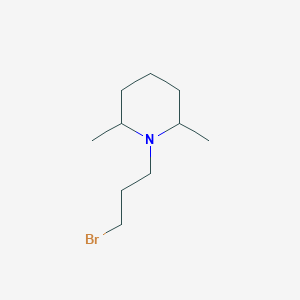
1-(3-Bromopropyl)-2,6-dimethylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-2,6-dimethylpiperidine is an organic compound belonging to the piperidine family. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The presence of a bromopropyl group at the nitrogen atom and two methyl groups at the 2 and 6 positions of the piperidine ring makes this compound unique and potentially useful in various chemical reactions and applications.
准备方法
The synthesis of 1-(3-Bromopropyl)-2,6-dimethylpiperidine typically involves the reaction of 2,6-dimethylpiperidine with 1,3-dibromopropane. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like acetonitrile or dimethylformamide (DMF) for several hours to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
1-(3-Bromopropyl)-2,6-dimethylpiperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds with different functional groups.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom and form the corresponding hydrocarbon.
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, acetonitrile, DMF.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary amine derivative, while oxidation can produce a ketone or alcohol.
科学研究应用
1-(3-Bromopropyl)-2,6-dimethylpiperidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: The compound can be used to study the effects of piperidine derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Industrial Applications: It can be used in the development of new materials, such as polymers and resins, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-2,6-dimethylpiperidine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The bromopropyl group can interact with nucleophilic sites in biological molecules, leading to covalent modifications and changes in function.
Molecular targets and pathways involved may include neurotransmitter receptors, ion channels, and enzymes involved in metabolic pathways. The exact mechanism would depend on the specific biological context and the structure of the target molecule.
相似化合物的比较
1-(3-Bromopropyl)-2,6-dimethylpiperidine can be compared with other piperidine derivatives, such as:
1-(3-Chloropropyl)-2,6-dimethylpiperidine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-(3-Bromopropyl)piperidine: Lacks the methyl groups at the 2 and 6 positions, which can affect its steric properties and reactivity.
2,6-Dimethylpiperidine: Lacks the bromopropyl group, making it less reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of steric and electronic effects, making it a versatile intermediate in organic synthesis and medicinal chemistry.
属性
分子式 |
C10H20BrN |
|---|---|
分子量 |
234.18 g/mol |
IUPAC 名称 |
1-(3-bromopropyl)-2,6-dimethylpiperidine |
InChI |
InChI=1S/C10H20BrN/c1-9-5-3-6-10(2)12(9)8-4-7-11/h9-10H,3-8H2,1-2H3 |
InChI 键 |
SQRCKAJCCAFMAD-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(N1CCCBr)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


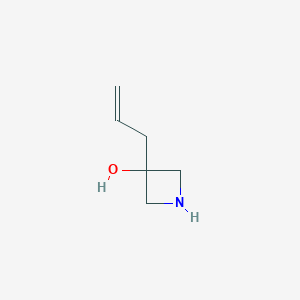

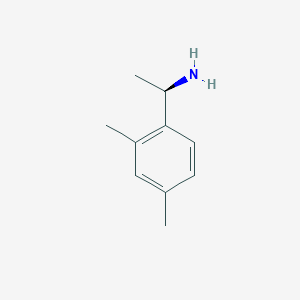
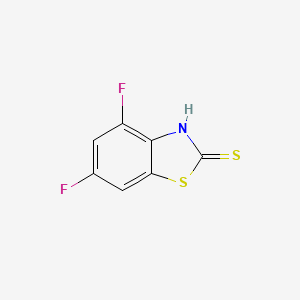
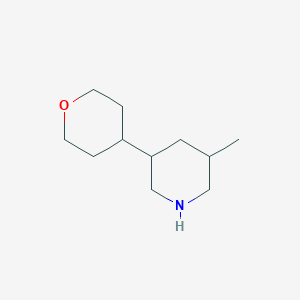
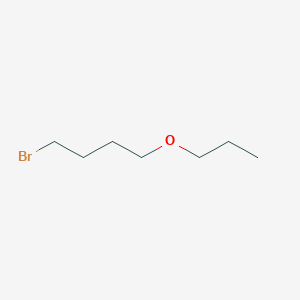
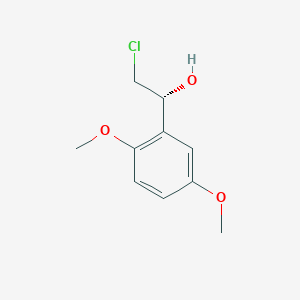
![3-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13173314.png)
